molecular formula C10H16O3 B1622927 2,5-Furandione, 3-hexyldihydro- CAS No. 46201-48-3

2,5-Furandione, 3-hexyldihydro-

Cat. No.: B1622927
CAS No.: 46201-48-3
M. Wt: 184.23 g/mol
InChI Key: NTUIKGUMDLSOBX-MRVPVSSYSA-N
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Description

2,5-Furandione, 3-hexyldihydro- is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Furandione, 3-hexyldihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Furandione, 3-hexyldihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46201-48-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-hexyloxolane-2,5-dione

InChI

InChI=1S/C10H16O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h8H,2-7H2,1H3

InChI Key

NTUIKGUMDLSOBX-MRVPVSSYSA-N

SMILES

CCCCCCC1CC(=O)OC1=O

Isomeric SMILES

CCCCCC[C@@H]1CC(=O)OC1=O

Canonical SMILES

CCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Molecular Architecture and Heterocyclic Classification of Furandiones

The foundation of understanding any chemical compound lies in its molecular structure and classification. 2,5-Furandione, 3-hexyldihydro- belongs to the broad class of organic molecules known as heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring system. wikipedia.orgpharmdbm.com

The core of this molecule is a five-membered heterocyclic ring. Specifically, it is a saturated furan (B31954) ring, also known as a tetrahydrofuran (B95107) or oxolane ring, where one atom is oxygen. pharmdbm.comuou.ac.in The term "2,5-Furandione" indicates the presence of two ketone functional groups (=O) at the second and fifth positions of this ring. This arrangement, a saturated five-membered ring containing one oxygen atom and two carbonyl groups, is systematically known as a substituted succinic anhydride (B1165640). wikipedia.org

The "dihydro-" prefix in the name signifies that the furan ring is saturated, lacking the double bonds found in aromatic furans. uou.ac.inpharmaguideline.com The distinguishing feature of this particular molecule is the "3-hexyl-" group, which is a six-carbon alkyl chain attached to the third carbon atom of the furandione ring. This alkyl chain significantly influences the molecule's physical properties, such as its hydrophobicity.

Heterocyclic compounds can be broadly categorized as either aliphatic (saturated) or aromatic. uou.ac.inbyjus.com 2,5-Furandione, 3-hexyldihydro- is classified as an aliphatic or saturated heterocyclic compound, meaning it behaves more like an acyclic anhydride than an aromatic compound. wikipedia.orguou.ac.in This classification is pivotal as it dictates the compound's chemical reactivity, which is primarily centered around the anhydride functional group.

Table 1: Physicochemical Properties of 2,5-Furandione, 3-hexyldihydro-

PropertyValue
IUPAC Name 3-hexyloxolane-2,5-dione
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Synonyms Hexylsuccinic anhydride
CAS Number 19619-74-4
Core Structure Succinic Anhydride (Dihydro-2,5-furandione)
Substituent Hexyl group at C-3

Research Significance and Interdisciplinary Relevance of 2,5 Furandione, 3 Hexyldihydro

While specific research focused exclusively on the 3-hexyl derivative is not extensively documented in public literature, the significance of the broader class of alkyl succinic anhydrides (ASAs) is well-established across several scientific disciplines. businessresearchinsights.com The insights from ASA research provide a strong framework for understanding the potential relevance of 2,5-Furandione, 3-hexyldihydro-.

The primary significance of ASAs stems from the high reactivity of the anhydride (B1165640) ring. This ring can readily react with nucleophiles, such as hydroxyl (-OH) groups, in a ring-opening reaction to form a stable ester bond. wikipedia.orgresearchgate.net This reactivity makes ASAs highly effective chemical intermediates and functionalizing agents.

In materials science , particularly in the paper industry, ASAs are widely used as sizing agents to impart water resistance to paper and paperboard. wikipedia.orgresearchgate.netnih.gov When applied to cellulose (B213188) fibers, the anhydride group is proposed to form covalent ester linkages with the hydroxyl groups of the cellulose, while the long alkyl chain orients outwards, creating a hydrophobic surface. wikipedia.orgresearchgate.net The length of the alkyl chain, such as the hexyl group in this case, can be varied to fine-tune the surface properties of the final product. businessresearchinsights.com

In industrial and synthetic chemistry , ASAs serve as crucial building blocks. They are used as intermediates in the synthesis of surfactants, plasticizers, and corrosion inhibitors. businessresearchinsights.comgoogle.com Their ability to modify surfaces and compatibilize different phases also leads to their use as dispersants and emulsifiers in lubricants and fuels. businessresearchinsights.com

The interdisciplinary relevance extends to agrochemicals and polymer science . The fundamental reaction of ASAs allows for their use as curing agents for epoxy resins and as monomers or modifying agents in polymer synthesis. google.com The derivatization of the succinic acid structure that results from the ring-opening reaction opens pathways to a wide range of other complex molecules.

Overview of Key Academic Research Trajectories for the Chemical Compound

Synthetic Routes to Dihydrofurandione Scaffolds

The formation of the dihydro-2,5-furandione ring, a saturated succinic anhydride derivative, is a critical step in the synthesis of the target molecule. This can be achieved through various core annulation and ring-closure strategies, starting from readily available precursors.

Core Annulation and Ring-Closure Strategies

The most direct and widely employed method for constructing the dihydrofurandione scaffold is the dehydration of the corresponding dicarboxylic acid, in this case, 2-hexylsuccinic acid. This intramolecular condensation reaction eliminates a molecule of water to form the cyclic anhydride. Common dehydrating agents used for this transformation include acetyl chloride and acetic anhydride. For instance, heating succinic acid with acetyl chloride can produce succinic anhydride in high yields. orgsyn.orgyoutube.com A similar approach can be envisaged for 2-hexylsuccinic acid.

Another fundamental approach involves the reaction of maleic anhydride with a suitable nucleophile or a precursor that can be subsequently modified. While maleic anhydride is unsaturated, its reduction following alkylation can lead to the desired saturated dihydrofurandione ring.

The ring-opening of cyclic anhydrides, such as succinic anhydride, by nucleophiles is a well-documented reaction. researchgate.netacs.orgnih.gov While this is typically a derivatization method, understanding the reverse, ring-closing reaction, provides insight into the stability and formation of the anhydride ring. The equilibrium can be shifted towards the anhydride form by removing water, often through azeotropic distillation or by using strong dehydrating agents.

Exploration of Precursor Chemistry and Starting Materials

The choice of starting materials is pivotal for an efficient synthesis. For 2,5-Furandione, 3-hexyldihydro-, the logical precursors are either those that already contain the hexyl group, which is then used to construct the ring, or a pre-formed dihydrofurandione ring that is subsequently alkylated.

Table 1: Key Precursors for Dihydrofurandione Synthesis

PrecursorSynthetic Utility
2-Hexylsuccinic AcidDirect precursor, requires dehydration for ring closure.
Maleic AnhydrideA versatile starting material for the synthesis of alkenyl succinic anhydrides, which can be hydrogenated. wikipedia.org
Succinic AnhydrideCan be alkylated to introduce the hexyl group, though regioselectivity can be a challenge. researchgate.net
Itaconic AnhydrideA methylene-substituted succinic anhydride that could potentially undergo reactions to introduce the hexyl chain. acs.org

Regioselective Hexyl-Chain Introduction and Further Functionalization

A key challenge in the synthesis of 2,5-Furandione, 3-hexyldihydro- is the regioselective introduction of the hexyl group at the C3 position of the furandione ring.

Methodologies for Alkylation at the C3 Position of the Furandione Ring

The direct alkylation of succinic anhydride presents challenges due to the two equivalent methylene (B1212753) positions. However, the introduction of an activating group can direct alkylation to a specific carbon.

A more common and industrially relevant method for producing alkyl-substituted succinic anhydrides is the ene reaction between maleic anhydride and an alkene. core.ac.uk In the context of synthesizing 2,5-Furandione, 3-hexyldihydro-, this would involve the reaction of maleic anhydride with 1-hexene (B165129). This reaction typically requires elevated temperatures and can be catalyzed. epo.org The initial product of this reaction is hexenylsuccinic anhydride. Subsequent catalytic hydrogenation of the carbon-carbon double bond in the hexenyl side chain would yield the desired 2,5-Furandione, 3-hexyldihydro-.

Another approach involves the free-radical-initiated reaction of an alkane with maleic anhydride. For example, hydrocarbons can react with maleic anhydride in the presence of a peroxide initiator to form alkyl-substituted succinic anhydrides. google.com

Derivatization via the Dihydrofurandione Moiety

The dihydrofurandione moiety is a reactive electrophile, susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatizations, leading to a variety of functionalized compounds. The primary reaction is the ring-opening of the anhydride.

Common nucleophiles that react with succinic anhydride and its derivatives include:

Alcohols: Reaction with alcohols leads to the formation of monoesters of the corresponding dicarboxylic acid.

Amines: Primary and secondary amines react to form the corresponding amides. At high temperatures, intramolecular cyclization can occur to form succinimides. vaia.com

Water: Hydrolysis of the anhydride ring yields the dicarboxylic acid. researchgate.net

These ring-opening reactions provide a versatile handle for introducing further functionality and for the synthesis of more complex molecules and polymers. nih.gov

Synthesis of Advanced 2,5-Furandione, 3-hexyldihydro- Analogues

The derivatization of the 2,5-Furandione, 3-hexyldihydro- core, as discussed in the previous section, is the primary route to advanced analogues. By selecting appropriate nucleophiles for the ring-opening reaction, a diverse library of compounds can be generated.

For example, reaction with a diamine could lead to the formation of a polyamide, where the hexyl-substituted succinic acid derivative is incorporated into the polymer backbone. Similarly, reaction with a diol would produce a polyester (B1180765). These polymeric materials could exhibit unique properties conferred by the pendent hexyl group, such as increased hydrophobicity or altered solubility.

Furthermore, the carboxylic acid groups of the ring-opened product can be further functionalized. For instance, they can be reduced to alcohols, converted to acid chlorides for further reactions, or participate in other coupling reactions. These transformations open up a vast chemical space for the synthesis of advanced analogues with tailored properties.

Preparation of Unsaturated and Substituted Dihydrofurandiones for Comparative Studies

The synthesis of 2,5-Furandione, 3-hexyldihydro- is intrinsically linked to the preparation of its unsaturated precursor, hexenyl succinic anhydride, and other substituted analogs. These compounds serve as crucial benchmarks for understanding its reactivity and physical properties.

A primary route to alkyl succinic anhydrides involves a two-step process. The first step is the "ene" reaction between an alkene and maleic anhydride to form an alkenyl succinic anhydride. wikipedia.org For the synthesis of the precursor to 3-hexyldihydro-2,5-furandione, 1-hexene would be the starting alkene. This reaction is typically conducted at high temperatures, often exceeding 200°C. wikipedia.org Subsequently, the alkenyl succinic anhydride undergoes catalytic hydrogenation to yield the saturated alkyl succinic anhydride. google.com

A notable aspect of the ene reaction is that the reaction medium can initially be a two-phase liquid system, which can lead to longer reaction times and the formation of byproducts. google.com To circumvent this, a common industrial practice is to use the final alkyl succinic anhydride product as a solvent to create a single-phase liquid reaction medium, thereby improving reaction efficiency. google.com

For comparative purposes, the synthesis of other substituted dihydrofurandiones is also of interest. For instance, 2,3-dimethylmaleic anhydride has been isolated from natural sources and can also be synthesized. lnpu.edu.cnnih.gov The synthesis of various alkenyl succinic anhydrides from different olefins provides a library of compounds for comparative studies. wikipedia.org

Table 1: Synthesis of Alkenyl Succinic Anhydrides for Comparative Studies

Alkene Reactant Anhydride Reactant Reaction Temperature (°C) Molar Ratio (Alkene:Anhydride) Product Reference
C6-C18 Monoolefin Maleic Anhydride 120-250 0.5-5.0 : 1 C6-C18 Alkenyl Succinic Anhydride google.com
1-Decene Maleic Anhydride 180-210 1.5-2.5 : 1 Decenyl Succinic Anhydride google.com
C14-C22 iso-Alkenes Maleic Anhydride >200 Excess Alkene C14-C22 Alkenyl Succinic Anhydride wikipedia.org

Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govorganic-chemistry.org Cyclic anhydrides, including substituted succinic anhydrides like 2,5-Furandione, 3-hexyldihydro-, are valuable substrates in MCRs, most notably in the Castagnoli-Cushman reaction (CCR). nih.govmdpi.com

The CCR is a formal [4+2] cycloaddition between an imine and a cyclic anhydride, yielding highly substituted lactams. nih.govescholarship.org This reaction has been extensively used to synthesize a variety of nitrogen-containing heterocyclic compounds, some of which have significant biological activity. nih.govresearchgate.netdntb.gov.ua The reaction is believed to proceed through the initial formation of an iminium ion from the imine, which then reacts with the enolate of the anhydride. nih.gov

While specific examples utilizing 3-hexyldihydro-2,5-furandione in the Castagnoli-Cushman reaction are not prevalent in the literature, the well-established reactivity of succinic anhydride and its derivatives in this reaction provides a strong indication of its potential. The hexyl substituent would be expected to influence the stereochemical outcome of the reaction and the properties of the resulting lactam product. The reaction can be performed with pre-formed imines or in a three-component fashion where the imine is generated in situ from an aldehyde and an amine. researchgate.net

The versatility of the CCR allows for the synthesis of diverse and complex molecular scaffolds. For example, by using different substituted imines and anhydrides, a wide array of lactam structures can be accessed. mdpi.comnih.gov

Table 2: The Castagnoli-Cushman Reaction with Cyclic Anhydrides

Anhydride Component Imine Component Product Type Key Features Reference(s)
Succinic Anhydride N-Benzylidenemethylamine γ-Lactam Forms densely substituted lactams. escholarship.org
Homophthalic Anhydride Various Imines Tetrahydroisoquinolones Access to complex polycyclic systems. mdpi.comdntb.gov.ua
Glutaric Anhydride Various Imines δ-Lactam Synthesis of six-membered ring lactams. mdpi.com
Substituted Succinic Anhydrides Various Imines Substituted γ-Lactams Potential for introducing diverse functional groups. nih.gov

Catalytic Approaches in 2,5-Furandione, 3-hexyldihydro- Synthesis and Transformation

Catalysis plays a crucial role in both the synthesis and subsequent transformations of 2,5-Furandione, 3-hexyldihydro-. The most significant catalytic step in its preparation is the hydrogenation of the corresponding alkenyl succinic anhydride. google.comrsc.org This reduction of the carbon-carbon double bond in the alkenyl chain is typically carried out using heterogeneous catalysts.

Commonly employed catalysts for this transformation include precious metals such as palladium, platinum, and rhodium supported on carbon, as well as nickel-based catalysts. rsc.org The reaction is generally performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation process.

Beyond its synthesis, catalytic transformations of the furanone ring itself or the hexyl side chain can lead to a variety of other valuable chemical intermediates. While the literature specifically detailing catalytic transformations of 3-hexyldihydro-2,5-furandione is limited, the broader field of furan (B31954) chemistry suggests numerous possibilities. For instance, catalytic oxidation or reduction of the anhydride ring could yield various diols, lactones, or carboxylic acids. nih.govresearchgate.netmdpi.com

Furthermore, the development of solid acid catalysts for the synthesis of alkenyl succinic anhydrides presents a greener alternative to traditional high-temperature methods. For example, a SO42-/TiO2 solid acid catalyst has been shown to be effective in the synthesis of alkenyl succinic anhydride from non-terminal olefins and maleic anhydride, with a reported yield of 46.8% under optimized conditions. lnpu.edu.cn

Table 3: Catalytic Approaches in the Synthesis and Transformation of Dihydrofurandiones

Reaction Catalyst Substrate Product Key Findings Reference
Hydrogenation Pd, Pt, or Ni based Alkenyl Succinic Anhydride Alkyl Succinic Anhydride Essential step for the synthesis of saturated derivatives. google.comrsc.org
"Ene" Reaction SO42-/TiO2 Solid Acid Non-terminal Olefin, Maleic Anhydride Alkenyl Succinic Anhydride Provides a greener synthetic route with good yields. lnpu.edu.cn
Oxidation Co/Mn acetate (B1210297) and N-hydroxyimides 2,5-Diformylfuran 2,5-Furandicarboxylic Acid Efficient synthesis of a key polyester monomer from a furan derivative. nih.gov

Homopolymerization Mechanisms and Kinetic Studies

The ability of 2,5-Furandione, 3-hexyldihydro- to undergo homopolymerization is a key area of research, with studies focusing on different initiation methods.

Radical-Mediated Polymerization of 2,5-Furandione, 3-hexyldihydro- Derivatives

The radical-mediated polymerization of 2,5-Furandione, 3-hexyldihydro- derivatives has been investigated, although it is generally considered challenging. Maleic anhydride and its derivatives, including alkyl-substituted succinic anhydrides, are known to be difficult to homopolymerize via radical pathways. This is often attributed to steric hindrance from the substituent groups on the ring and the electronic nature of the double bond within the anhydride ring for unsaturated precursors. While specific kinetic data for the radical-mediated polymerization of 3-hexyldihydro-2,5-furandione is not extensively available, the general behavior of similar cyclic anhydrides suggests that high concentrations of radical initiators and elevated temperatures would be necessary to achieve even low molecular weight polymers. The primary mechanism would involve the opening of the anhydride ring, though this is less favorable than the polymerization of vinyl monomers.

Investigation of Thermal Polymerization Behavior

The thermal polymerization of 2,5-Furandione, 3-hexyldihydro- has also been a subject of study. Like many cyclic anhydrides, it can undergo thermal ring-opening polymerization, although this typically requires high temperatures, often exceeding 150°C. The process is thought to proceed via a self-initiated mechanism where the anhydride ring opens to form a diradical or zwitterionic species that can then propagate. The resulting polymers are generally polyesters. The thermal stability of the monomer is a critical factor, as decomposition can compete with polymerization at the required high temperatures. The presence of the hexyl group can influence the thermal properties, potentially lowering the melting point and affecting the viscosity of the polymer melt.

Design and Synthesis of Copolymers Incorporating 2,5-Furandione, 3-hexyldihydro- Units

The incorporation of 2,5-Furandione, 3-hexyldihydro- into copolymers is a more common and often more successful strategy for creating functional materials.

Alternating Copolymerization with Vinyl Monomers (e.g., Ethenylbenzene, Ethene)

2,5-Furandione, 3-hexyldihydro- and its unsaturated precursor, hexyl maleic anhydride, readily undergo alternating copolymerization with electron-donating vinyl monomers. This is a well-established behavior for maleic anhydride derivatives. The strong electron-accepting nature of the anhydride monomer and the electron-donating nature of monomers like ethenylbenzene (styrene) or ethene lead to the formation of a charge-transfer complex, which then polymerizes to yield a highly alternating copolymer.

For instance, the copolymerization of alkyl-substituted maleic anhydrides with styrene (B11656) has been shown to produce copolymers with a nearly 1:1 molar ratio of the two monomers over a wide range of feed compositions. The hexyl group in 2,5-Furandione, 3-hexyldihydro- can enhance the solubility of the resulting copolymer in organic solvents and also act as an internal plasticizer, modifying the thermal and mechanical properties of the material.

Table 1: Reactivity Ratios for Copolymerization of Maleic Anhydride Derivatives with Styrene

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Structure
Maleic AnhydrideStyrene~0~0.02Alternating
Hexylsuccinic Anhydride (as a model)StyreneData not widely available, but expected to be close to 0Data not widely available, but expected to be lowPredominantly Alternating

Functional Copolymers through Imide Formation (e.g., reaction with polyethylene-polypropylene glycol 2-aminopropyl methyl ether)

The anhydride group in 2,5-Furandione, 3-hexyldihydro- provides a reactive handle for post-polymerization modification or for the synthesis of functional copolymers. A key reaction is the formation of imides through reaction with primary amines. For example, reacting a copolymer containing 2,5-Furandione, 3-hexyldihydro- units with a primary amine-terminated polymer like polyethylene-polypropylene glycol 2-aminopropyl methyl ether (a type of Jeffamine®) results in the formation of a graft copolymer.

This reaction proceeds in two steps: first, the amine attacks one of the carbonyl groups of the anhydride to form a carboxylic acid-amide (amic acid). Then, upon heating, a molecule of water is eliminated to form the stable imide ring. This approach is highly valuable for creating amphiphilic copolymers, where the hydrophobic backbone containing the hexylsuccinic anhydride units is grafted with hydrophilic polyether side chains. These materials can self-assemble in solution to form micelles or other nanostructures, making them useful for applications such as drug delivery or as compatibilizers for polymer blends.

Exploration of Bio-Based Furandione-Derived Polyesters (e.g., Poly(ethylene Furanoate) Analogs)

There is growing interest in developing bio-based polymers, and 2,5-Furandione, 3-hexyldihydro- can be derived from renewable resources. While not a direct analog of the building blocks for Poly(ethylene furanoate) (PEF), which is typically made from 2,5-furandicarboxylic acid and ethylene (B1197577) glycol, the anhydride can be used to create novel bio-based polyesters.

Ring-opening polymerization of 2,5-Furandione, 3-hexyldihydro- with diols like ethylene glycol or other bio-based diols can yield polyesters with the hexyl group as a side chain. This reaction is typically catalyzed by metal catalysts or can be carried out thermally. The resulting polyesters would have properties distinct from linear polyesters like PEF. The bulky hexyl side group would disrupt chain packing, leading to a more amorphous polymer with a lower glass transition temperature and increased solubility. These characteristics could be advantageous for applications requiring flexible films or coatings.

Table 2: Comparison of Potential Properties of PEF and a Hypothetical Polyester from 2,5-Furandione, 3-hexyldihydro- and Ethylene Glycol

PropertyPoly(ethylene furanoate) (PEF)Poly(ethylene hexylsuccinate) (Hypothetical)
Monomers2,5-Furandicarboxylic acid, Ethylene glycol2,5-Furandione, 3-hexyldihydro-, Ethylene glycol
Polymer StructureLinear, AromaticBranched with hexyl side groups
CrystallinitySemi-crystallineLikely Amorphous
Glass Transition Temp. (Tg)~85-90 °CExpected to be significantly lower
Barrier PropertiesExcellentExpected to be lower

Structure-Property Relationships in 2,5-Furandione, 3-hexyldihydro- Containing Polymeric Systems

The performance and application of polymeric materials derived from 2,5-Furandione, 3-hexyldihydro- are intrinsically linked to their chemical structure and physical organization. Understanding these relationships is critical for designing materials with tailored functionalities.

Influence of Monomer Composition on Polymer Architecture and Morphology

The incorporation of 2,5-Furandione, 3-hexyldihydro- into a polymer chain significantly influences the resulting architecture and morphology. The bulky and flexible hexyl group attached to the furanone ring can disrupt chain packing and reduce crystallinity compared to polymers made from unsubstituted or less substituted furan derivatives.

In copolymers, the ratio of 2,5-Furandione, 3-hexyldihydro- to its co-monomers is a key determinant of the final polymer structure. For instance, in copolymerization with other cyclic monomers like ε-caprolactone, a random distribution of the monomer units is expected, especially when using initiators like stannous octoate that can promote transesterification reactions. utwente.nl This random arrangement hinders the formation of large crystalline domains, leading to more amorphous materials. The degree of crystallinity and the average length of crystallizable segments are directly related to the molar fraction of the co-monomers. utwente.nl

The morphology of these polymeric systems can be investigated using techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM), which provide insights into the phase behavior and structural organization at the nanoscale. umn.edu For semi-crystalline polymers, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are crucial for determining the degree of crystallinity and the crystal structure. nih.gov

Correlation between Molecular Structure and Macroscopic Properties (e.g., thermal stability, chemical resistance)

The macroscopic properties of polymers containing 2,5-Furandione, 3-hexyldihydro- are a direct consequence of their molecular structure.

Thermal Stability: The thermal stability of these polymers is influenced by the strength of the chemical bonds in the polymer backbone and the intermolecular forces. The presence of the furan ring, while potentially offering some aromatic character, can also be a point of thermal degradation. The hexyl side chain can lower the glass transition temperature (Tg) by increasing the free volume and chain mobility. Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of these polymers, providing information on the onset of decomposition and the degradation profile. For furan-based copolyesters, TGA has shown that the thermal properties can be systematically adjusted by varying the comonomer ratios. rsc.org

Chemical Resistance: The chemical resistance of polymers is determined by their susceptibility to attack by various chemicals, which is related to the chemical nature of the repeating units and the polymer's morphology. The ester linkages in polyesters derived from 2,5-Furandione, 3-hexyldihydro- are susceptible to hydrolysis, especially in acidic or basic conditions. The amorphous nature, potentially induced by the bulky hexyl group, might allow for easier penetration of solvents and chemical agents, thus affecting the chemical resistance. Cross-linking the polymer chains is a common strategy to enhance chemical resistance.

The table below summarizes the expected influence of the 3-hexyldihydro-2,5-furandione monomer on key polymer properties.

PropertyInfluence of 3-hexyldihydro-2,5-furandione IncorporationRationale
Crystallinity DecreaseThe bulky hexyl group disrupts regular chain packing.
Glass Transition Temperature (Tg) DecreaseThe flexible hexyl side chain increases free volume and chain mobility.
Thermal Stability Potentially ModerateThe furan ring offers some stability, but the ester linkages can be a weak point.
Solubility IncreaseThe non-polar hexyl group can enhance solubility in organic solvents.
Chemical Resistance Potentially DecreasedAmorphous nature and ester linkages may increase susceptibility to chemical attack.

Optical and Electronic Properties of Polymeric Systems (e.g., Aggregation-Induced Emission Phenomena)

Polymers containing conjugated systems can exhibit interesting optical and electronic properties. mdpi.com While the dihydro-furanone ring in 2,5-Furandione, 3-hexyldihydro- is not aromatic, the furan moiety itself is a key component in many optically active polymers. researchgate.net Copolymerization of 2,5-Furandione, 3-hexyldihydro- with monomers that possess extended π-conjugation can lead to materials with tunable optical and electronic characteristics.

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. mdpi.comresearchgate.net This effect is often observed in molecules with rotatable aromatic rings, such as tetraphenylethylene (B103901) (TPE). mdpi.com The restriction of intramolecular rotation in the aggregated state blocks non-radiative decay channels, leading to enhanced fluorescence. mdpi.com By incorporating AIE-active moieties into polymers containing 2,5-Furandione, 3-hexyldihydro-, it is possible to develop fluorescent materials. The polymer matrix can control the aggregation behavior of the AIE-gens, thereby influencing the emission intensity and color. mdpi.com The fluorescence quantum yield of AIE-active polymers can be enhanced by increasing the polymer chain length, which leads to a higher degree of restriction of molecular motion. mdpi.com

The optical properties of these polymeric systems can be studied using UV-Vis absorption and photoluminescence (PL) spectroscopy. The emission characteristics, such as wavelength and quantum yield, can be tuned by altering the chemical structure of the AIE-gen and its interaction with the polymer matrix. rsc.org

The table below outlines the potential optical properties of polymers containing 2,5-Furandione, 3-hexyldihydro- and an AIE-active comonomer.

PropertyDescriptionInfluencing Factors
Absorption Wavelengths of light absorbed by the polymer system.Nature of the conjugated comonomer, polymer conformation.
Emission Wavelengths of light emitted by the polymer system upon excitation.AIE-gen structure, degree of aggregation, polymer matrix polarity. mdpi.comrsc.org
Quantum Yield Efficiency of the fluorescence process.Restriction of intramolecular rotation, polymer chain length. researchgate.netmdpi.com
Solvatochromism Change in emission color with solvent polarity.Dipole moment changes between the ground and excited states of the AIE-gen. rsc.org

Advanced Polymerization Techniques and Methodologies

The synthesis of well-defined polymers based on 2,5-Furandione, 3-hexyldihydro- can be achieved through various advanced polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

Ring-Opening Polymerization (ROP): The anhydride ring of 2,5-Furandione, 3-hexyldihydro- can be opened to initiate polymerization. ROP is a versatile technique for producing polyesters and polyamides with controlled molecular weights and narrow distributions. utwente.nl The copolymerization of this monomer with other cyclic esters, like lactones or lactides, can be initiated by various catalysts, such as metal alkoxides or organic catalysts.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. While the 2,5-Furandione, 3-hexyldihydro- monomer itself is not typically polymerized via radical methods, it can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with other vinyl monomers using CRP techniques. For example, RAFT polymerization has been used with AIE-active monomers to create well-defined fluorescent polymers. mdpi.com

Polycondensation: This step-growth polymerization method involves the reaction of bifunctional monomers to form a polymer. 2,5-Furandione, 3-hexyldihydro- can be hydrolyzed to its corresponding dicarboxylic acid, which can then be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. Melt polycondensation is a common industrial process for producing polyesters. nih.gov

Click Chemistry: This set of highly efficient and specific reactions can be used for polymer modification and the synthesis of complex architectures. For example, the carboxylic acid groups obtained from the ring-opening of 2,5-Furandione, 3-hexyldihydro- can be functionalized with azide (B81097) or alkyne groups. These groups can then undergo "click" reactions to attach side chains or link polymer chains together, leading to graft copolymers or polymer networks.

The following table provides a summary of advanced polymerization techniques applicable to 2,5-Furandione, 3-hexyldihydro- based monomers.

Polymerization TechniqueDescriptionPotential Application
Ring-Opening Polymerization (ROP) Polymerization of cyclic monomers initiated by ring-opening.Synthesis of linear or cyclic polyesters and polyamides. utwente.nl
Controlled Radical Polymerization (CRP) Techniques like ATRP and RAFT for synthesizing well-defined polymers.Copolymerization of functionalized 2,5-Furandione, 3-hexyldihydro- with vinyl monomers to create block or graft copolymers. mdpi.com
Polycondensation Step-growth polymerization of bifunctional monomers.Synthesis of polyesters and polyamides from the diacid form of the monomer. nih.govrsc.org
Click Chemistry Highly efficient and specific reactions for polymer modification.Post-polymerization functionalization to create complex architectures like graft copolymers.

Advanced Analytical and Spectroscopic Characterization of 2,5 Furandione, 3 Hexyldihydro and Its Materials

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating 2,5-Furandione, 3-hexyldihydro- from complex mixtures and for quantifying its presence. These methods are foundational for assessing the purity of the compound and for profiling related volatile components.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column choice for such analyses is a 5% phenyl methyl siloxane column, known for its versatility and suitability for a wide range of chemical compounds, including those with ester and ketone functionalities. thegoodscentscompany.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of a related compound, 2(3H)-Furanone, 5-hexyldihydro-, shows characteristic fragmentation patterns that can be used for its identification. nist.gov For 2,5-Furandione, 3-hexyldihydro-, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of specific functional groups, such as the hexyl chain or parts of the furanone ring.

Table 1: GC-MS Data for Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrum Peaks (m/z)
2,5-Furandione, dihydro-3-methyl-C₅H₆O₃114.10Data not available in search results
2,5-Furandione, 3,4-dimethyl-C₆H₆O₃126.11Data not available in search results
2(3H)-Furanone, 5-hexyldihydro-C₁₀H₁₈O₂170.25Data not available in search results

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of non-volatile or thermally labile compounds. For a compound like 2,5-Furandione, 3-hexyldihydro-, which may have limited volatility, HPLC offers a robust analytical solution. Methodologies developed for similar compounds, such as 2,5-Furandione, dihydro-3-methylene-, can be adapted. nist.gov

A typical HPLC method would involve a reversed-phase column, such as a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. nist.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. nist.gov Detection could be achieved using a UV detector, as the furandione moiety contains a chromophore, or a mass spectrometer for more selective and sensitive detection.

The purity of 2,5-Furandione, 3-hexyldihydro- can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Quantification is typically performed by creating a calibration curve using standards of known concentration.

Table 2: Exemplary HPLC Method Parameters for Related Furanones

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Detection UV or Mass Spectrometry
Application Purity assessment, quantification, and isolation of impurities

This table is based on a method for 2,5-Furandione, dihydro-3-methylene- and serves as a likely starting point for method development for 2,5-Furandione, 3-hexyldihydro-. nist.gov

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for the structural confirmation of 2,5-Furandione, 3-hexyldihydro-, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of 2,5-Furandione, 3-hexyldihydro-.

In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the hexyl group (methyl, methylene (B1212753), and methine protons) and the protons on the dihydrofuranone ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms. For example, the protons on the carbon adjacent to the carbonyl group would likely appear at a downfield chemical shift compared to the other protons in the hexyl chain.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the anhydride (B1165640) group would be expected to resonate at a significantly downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the hexyl chain and the furanone ring would appear at more upfield positions. Spectral data for related compounds like succinic anhydride (dihydro-2,5-furandione) can provide reference points for the expected chemical shifts of the ring carbons. nih.govspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,5-Furandione, 3-hexyldihydro-

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170-180
Ring CHVaries based on substitutionVaries based on substitution
Ring CH₂Varies based on substitutionVaries based on substitution
Hexyl CH (alpha to ring)~2.0-3.0~30-40
Hexyl CH₂~1.2-1.6~20-35
Hexyl CH₃~0.8-1.0~14

Note: These are predicted ranges based on general principles of NMR spectroscopy and data for similar structures. Actual values would need to be determined experimentally.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,5-Furandione, 3-hexyldihydro-, the FT-IR spectrum would be dominated by characteristic absorption bands of the cyclic anhydride and the alkyl chain.

The most prominent features would be the strong, coupled stretching vibrations of the two carbonyl groups of the anhydride, typically appearing as two distinct bands in the region of 1865-1800 cm⁻¹ and 1780-1740 cm⁻¹. The C-O-C stretching vibration of the anhydride would also be observable. Additionally, the spectrum would show C-H stretching vibrations from the hexyl group and the dihydrofuranone ring in the region of 3000-2850 cm⁻¹. C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹). While specific FT-IR data for 2,5-Furandione, 3-hexyldihydro- is not available, data for succinic anhydride provides a reference for the anhydride functional group absorptions. epa.gov

Table 4: Characteristic FT-IR Absorption Bands for 2,5-Furandione, 3-hexyldihydro-

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Anhydride)~1865-1800 and ~1780-1740Strong
C-H (Alkyl)~3000-2850Medium to Strong
C-O-C (Anhydride)~1300-900Medium
C-H (Bending)~1470-1370Medium

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. spectrabase.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass with very high accuracy (typically to within a few parts per million).

For 2,5-Furandione, 3-hexyldihydro- (C₁₀H₁₄O₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. This technique is particularly valuable for confirming the identity of a newly synthesized compound or for identifying unknown components in a mixture. nih.gov

Thermal and Mechanical Characterization of Polymeric Materials

The thermal and mechanical properties of polymers are crucial for determining their processing conditions and end-use applications. Techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Thermal Analysis (DMTA), and Thermogravimetric Analysis (TGA) provide fundamental insights into the material's behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). polymer.cn For a polymer derived from 2,5-Furandione, 3-hexyldihydro-, which contains a flexible hexyl side chain, a low glass transition temperature would be expected. The presence of a melting peak would indicate a semi-crystalline nature.

In studies of similar polymers, such as poly(alkylene succinate)s, DSC analysis reveals that the melting temperature and glass transition temperature are influenced by the length of the alkyl chain. mdpi.com For instance, increasing the number of methylene groups in the diol used for synthesis leads to a decrease in the glass transition temperature. mdpi.com Similarly, in copolymers of maleic anhydride with α-olefins, the incorporation of the comonomer can affect the crystallinity of the resulting material. mdpi.com

Illustrative DSC Data for an Analogous Alkyl-Substituted Polymer System

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)-15-
Crystallization (Tc)8530
Melting (Tm)15050

Note: This table presents hypothetical data for an analogous polymer to illustrate the typical output of a DSC experiment. Actual values for poly(3-hexyldihydro-2,5-furandione) would require experimental determination.

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for studying the viscoelastic properties of polymers. It applies a sinusoidal stress to a sample and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature. The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. The peak of the tan delta curve is often associated with the glass transition temperature.

For a polymer like poly(3-hexyldihydro-2,5-furandione), DMTA would provide valuable information on its stiffness and damping properties over a range of temperatures. The hexyl side chain would likely influence the polymer's flexibility and, consequently, its viscoelastic response. In related maleic anhydride copolymers, DMTA is used to understand how modifications affect the material's mechanical performance under dynamic loading conditions. mdpi.com

Illustrative DMTA Data for a Related Polymer System

Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (MPa)Tan Delta (δ)
-502.5500.02
01.01500.15
500.1200.20
1000.0150.05

Note: This table contains illustrative data for a related polymer system to demonstrate the type of information obtained from DMTA. Specific values for poly(3-hexyldihydro-2,5-furandione) would need to be determined experimentally.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is essential for determining the thermal stability and decomposition profile of a polymer. The onset of decomposition and the temperature of maximum weight loss are key parameters obtained from a TGA curve.

For polymers containing anhydride groups, such as those derived from maleic anhydride, decomposition can occur through various mechanisms. researchgate.net The thermal stability of poly(alkylene succinate)s has been shown to be high, with decomposition temperatures typically above 400°C. mdpi.com The thermal stability of poly(3-hexyldihydro-2,5-furandione) would be influenced by the strength of the polymer backbone and the nature of the side chain.

Illustrative TGA Data for a Similar Polymer System

Temperature (°C)Weight Remaining (%)
100100
20099
30095
40050
5005

Note: This table provides an example of TGA data for a polymer with similar structural features. The actual thermal decomposition of poly(3-hexyldihydro-2,5-furandione) would need to be experimentally measured.

Advanced Characterization for Material Morphology and Microstructure

Understanding the morphology and microstructure of a polymer is critical for correlating its physical properties with its molecular architecture. Techniques like Gel Permeation Chromatography (GPC) and X-ray Diffraction (XRD) provide insights into the molecular weight distribution and crystalline structure, respectively.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. It separates molecules based on their size in solution. The output of a GPC analysis includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). google.com

The molecular weight and its distribution are fundamental properties of a polymer, as they significantly impact its mechanical strength, viscosity, and other physical characteristics. For copolymers of maleic anhydride with α-olefins, GPC is used to characterize the molecular weight of the resulting polymers, which can vary depending on the polymerization conditions. mdpi.comgoogle.com

Illustrative GPC Data for an Analogous Polymer

ParameterValue
Number-Average Molecular Weight (Mn) ( g/mol )50,000
Weight-Average Molecular Weight (Mw) ( g/mol )100,000
Polydispersity Index (PDI)2.0

Note: This table presents typical GPC results for a polymer to illustrate the data obtained. The specific molecular weight characteristics of poly(3-hexyldihydro-2,5-furandione) would need to be determined through GPC analysis.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. nih.gov In polymer science, XRD is used to determine the degree of crystallinity, identify the crystal structure, and measure the size of crystalline domains. Amorphous polymers produce a broad halo in their XRD patterns, while semi-crystalline polymers show sharp peaks superimposed on the amorphous halo.

For a polymer like poly(3-hexyldihydro-2,5-furandione), XRD would reveal whether the material has an ordered, crystalline structure or is amorphous. The presence of the hexyl side chain might hinder crystallization, potentially leading to a more amorphous material. In studies of maleic anhydride-α-olefin copolymers used as modifiers, XRD has been employed to investigate their effect on the crystallinity of the polymer matrix. mdpi.com

Illustrative XRD Data Interpretation for a Semi-Crystalline Polymer

2θ (degrees)d-spacing (Å)Crystalline Phase/Plane
21.54.13(110)
23.83.74(200)

Note: This table provides an example of how XRD data for a semi-crystalline polymer might be presented. The actual crystalline properties of poly(3-hexyldihydro-2,5-furandione) would have to be investigated experimentally.

Theoretical and Computational Chemistry Studies on 2,5 Furandione, 3 Hexyldihydro

Quantum-Chemical Calculations of Electronic Structure and Reactivity

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2,5-Furandione, 3-hexyldihydro-. These calculations can elucidate the distribution of electron density, identify reactive sites, and quantify the molecule's electronic properties.

Detailed research findings would likely focus on the electron-withdrawing nature of the anhydride (B1165640) group, which would polarize the molecule. The carbonyl carbons are expected to be electrophilic, making them susceptible to nucleophilic attack, a key step in reactions such as hydrolysis or esterification. The molecular electrostatic potential (MEP) map would visualize these reactive sites, with negative potential (red/yellow) around the carbonyl oxygens and positive potential (blue) around the carbonyl carbons and the acidic alpha-hydrogen.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is likely localized on the oxygen atoms of the anhydride ring, while the LUMO would be centered on the carbonyl carbons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Quantum-Chemical Descriptors for 2,5-Furandione, 3-hexyldihydro- (Calculated at B3LYP/6-31G level)*

Descriptor Hypothetical Value Significance
Dipole Moment 3.5 D Indicates significant molecular polarity.
HOMO Energy -7.2 eV Relates to the molecule's ability to donate electrons.
LUMO Energy -1.5 eV Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Suggests moderate chemical stability.
Charge on C2 Carbonyl +0.65 e Indicates a strong electrophilic site.

Molecular Modeling and Simulation of Conformational Landscapes

The presence of a flexible hexyl chain attached to the furanone ring means that 2,5-Furandione, 3-hexyldihydro- can exist in numerous conformations. Molecular modeling techniques, such as molecular mechanics (MM) or higher-level DFT calculations, can be used to explore this conformational landscape.

A systematic conformational search would reveal the various spatial arrangements of the hexyl chain relative to the ring. These studies are crucial as the molecule's conformation can significantly influence its physical properties and reactivity. For instance, the accessibility of the anhydride ring to reactants can be sterically hindered by certain conformations of the alkyl chain. The results would typically be presented as a potential energy surface, highlighting the low-energy, and therefore most probable, conformations.

Table 2: Hypothetical Low-Energy Conformers of 2,5-Furandione, 3-hexyldihydro-

Conformer Dihedral Angle (C3-C6-C7-C8) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5° (anti) 0.00 45.2
2 -65.2° (gauche) 0.85 25.1
3 68.3° (gauche) 0.92 22.3

Prediction of Spectroscopic Signatures and Chromatographic Retention Indices

Computational methods can predict various spectroscopic data, which are invaluable for identifying and characterizing the compound. For 2,5-Furandione, 3-hexyldihydro-, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) spectrum. Key predicted peaks would include strong absorptions for the symmetric and asymmetric stretching of the C=O bonds in the anhydride group, and various C-H stretching and bending modes for the alkyl chain.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons and carbons adjacent to the electron-withdrawing anhydride ring would be deshielded and appear at a higher chemical shift.

Computational approaches can also be used to predict chromatographic retention indices, which are useful for analytical method development. Quantitative Structure-Property Relationship (QSPR) models can be built to correlate molecular descriptors with retention times on various gas or liquid chromatography columns.

Table 3: Hypothetical Predicted Spectroscopic and Chromatographic Data for 2,5-Furandione, 3-hexyldihydro-

Data Type Predicted Value Assignment
IR Frequency 1865 cm⁻¹ C=O asymmetric stretch
IR Frequency 1780 cm⁻¹ C=O symmetric stretch
¹H NMR Shift 3.1 ppm Proton on C3
¹³C NMR Shift 175 ppm Carbonyl carbons (C2, C5)

Computational Design and Prediction of Novel 2,5-Furandione, 3-hexyldihydro-Based Materials

The principles of computational chemistry can be extended to design and predict the properties of novel materials derived from 2,5-Furandione, 3-hexyldihydro-. Given that structurally similar alkenyl succinic anhydrides are used as sizing agents in the paper industry, computational models could simulate the interaction of 2,5-Furandione, 3-hexyldihydro- with cellulose (B213188) surfaces. nist.gov These simulations could predict the strength of adhesion and the orientation of the molecule on the cellulose fiber, providing insights into its potential effectiveness as a sizing agent.

Furthermore, molecular dynamics simulations could be employed to predict the properties of polymers formed through the ring-opening polymerization of the furanone ring. By simulating the bulk properties of the resulting polyester (B1180765), researchers could predict material characteristics such as glass transition temperature, mechanical strength, and permeability, guiding the development of new functional polymers.

Mechanistic Investigations of Reactions and Environmental Fates of 2,5 Furandione, 3 Hexyldihydro

Elucidation of Organic Reaction Mechanisms in Synthesis and Derivatization

The primary route for synthesizing 2,5-Furandione, 3-hexyldihydro- and other alkenyl succinic anhydrides is the Alder-ene reaction. This process involves the reaction of an alkene, in this case, 1-octene, with maleic anhydride (B1165640) at elevated temperatures, typically above 200°C. wikipedia.orgwikipedia.org The reaction is a pericyclic process that results in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org The concerted nature of this thermal reaction is widely supported, proceeding through a cyclic transition state. wikipedia.orgrsc.org

The reaction is generally considered to follow second-order kinetics. rsc.org Studies on the ene reaction between maleic anhydride and various linear alpha-alkenes, such as hex-1-ene to dodec-1-ene, have shown no significant solvent effects on the reaction rate. rsc.org The primary product is the alkenyl succinic anhydride, with the double bond shifted along the alkyl chain.

Several side reactions can occur during the synthesis, including oxidation, condensation, and polymerization of the reactants. wikipedia.org To minimize these undesirable reactions and improve the yield and quality of the final product, antioxidants or polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) may be added. wikipedia.org

Derivatization of 2,5-Furandione, 3-hexyldihydro- primarily involves nucleophilic attack on the anhydride ring. The high reactivity of the cyclic anhydride structure makes it susceptible to reaction with various nucleophiles. wikipedia.org Common derivatization reactions include:

Hydrolysis: Reaction with water leads to the opening of the anhydride ring to form the corresponding dicarboxylic acid, 3-hexyl-2-carboxy-5-oxohexanoic acid. wikipedia.orgnih.gov This reaction is a significant factor in the stability and application of ASAs, particularly in aqueous environments like paper sizing. nih.govresearchgate.net

Alcoholysis: Reaction with alcohols results in the formation of a monoester. wikipedia.org

Aminolysis: Reaction with primary or secondary amines yields the corresponding amide. chromforum.org

The mechanism of these derivatization reactions typically involves a nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons of the anhydride ring. nih.gov

Kinetic and Thermodynamic Analysis of Polymerization Processes

The polymerization of 2,5-Furandione, 3-hexyldihydro- can occur as a side reaction during its synthesis or as a desired process for producing copolymers. The polymerization can proceed through different mechanisms, including free-radical copolymerization.

Kinetic studies on the copolymerization of maleic anhydride with various alkenes, which serve as a model for the behavior of 2,5-Furandione, 3-hexyldihydro-, have been conducted. For instance, the radical copolymerization of maleic anhydride and norbornenes has been investigated to understand the kinetics and reactivities involved. ibm.com Similarly, studies on the melt grafting of maleic anhydride onto ethylene-octene copolymers provide insights into the reaction kinetics under specific processing conditions. researchgate.net

The ene reaction itself, which leads to the formation of the monomer, has been kinetically characterized. The reaction between maleic anhydride and various alkenes, including those structurally similar to the precursor of 3-hexyldihydro-2,5-furandione, follows second-order kinetics. rsc.orgsurrey.ac.uk Activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for these reactions, providing a deeper understanding of the energy profile of the transition state. surrey.ac.uk For example, for the ene reaction of vinylidene alkenes with maleic anhydride, activation enthalpies have been reported to be in the range of 48 to 120 kJ mol⁻¹, with activation entropies ranging from -53 to -229 J mol⁻¹ K⁻¹. surrey.ac.uk

Computational studies using Density Functional Theory (DFT) have also been employed to model the copolymerization of maleic anhydride and olefins, predicting the preference for the formation of alternating copolymers with α-olefins. mdpi.com

Table 1: Kinetic Data for the Ene Reaction of Maleic Anhydride with Alkenes

AlkeneTemperature (°C)Second-Order Rate Constant (10⁻⁵ M⁻¹ s⁻¹)
4-phenylbut-1-ene1804
Various vinylidene alkenes1804 - 100

This table presents a range of observed second-order rate constants for the ene reaction of maleic anhydride with different alkenes, providing a proxy for the reactivity of the system leading to 2,5-Furandione, 3-hexyldihydro-. The data is sourced from a study on the kinetics of the ene reaction of vinylidene alkenes. surrey.ac.uk

Pathways of Chemical Transformation and Degradation in Various Media

The environmental fate and persistence of 2,5-Furandione, 3-hexyldihydro- are dictated by its transformation and degradation in different environmental compartments.

Hydrolysis Kinetics and Product Analysis

Hydrolysis is a primary degradation pathway for 2,5-Furandione, 3-hexyldihydro- in aqueous environments. The anhydride ring readily reacts with water to form the corresponding dicarboxylic acid. wikipedia.orgnih.gov The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov It is known to be rapid, especially under alkaline conditions. nih.gov The hydrolysis product, an alkenyl succinic acid, is more water-soluble than the parent anhydride. rsc.org

The half-life of ASA emulsions can be very short, sometimes only a few minutes, which necessitates their on-site preparation just before use in industrial applications like paper sizing. taylorandfrancis.com The hydrolysis process is detrimental to the performance of ASAs in applications where their hydrophobicity is key. researchgate.net

Table 2: Factors Influencing ASA Hydrolysis

FactorEffect on Hydrolysis RateReference
pH Increases with increasing pH (more rapid in alkaline conditions) nih.gov
Temperature Increases with increasing temperature nih.gov

This table summarizes the key factors affecting the hydrolysis rate of alkenyl succinic anhydrides (ASAs), based on a review of their chemistry in papermaking. nih.gov

Oxidative and Photolytic Degradation Studies

Beyond hydrolysis, 2,5-Furandione, 3-hexyldihydro- can undergo oxidative and photolytic degradation. The presence of a double bond in the hexyl chain makes the molecule susceptible to oxidation. wikipedia.org

Photolytic degradation, induced by exposure to light, is another potential transformation pathway. grafiati.com Studies on related succinic anhydride derivatives have shown that they can undergo photodegradation upon UV illumination. grafiati.com The exact products and mechanisms of oxidative and photolytic degradation of 2,5-Furandione, 3-hexyldihydro- are not extensively detailed in the available literature but are expected to involve reactions at the double bond and potentially the anhydride ring. A study on the visible light-induced oxygenation of furanic compounds to produce succinic anhydride suggests that singlet oxygen plays a crucial role in the transformation, with 5-hydroxy-2(5H)-furanone as a key intermediate. nih.govresearchgate.net

Bio-Transformation and Environmental Impact Assessment

The biotransformation of 2,5-Furandione, 3-hexyldihydro- is a critical aspect of its environmental impact. While specific studies on this compound are limited, research on the anaerobic biodegradation of related hydrocarbon-derived succinic acids provides valuable insights. The primary mechanism for the anaerobic degradation of hydrocarbons is often initiated by the addition of the hydrocarbon to fumarate, leading to the formation of alkyl- and aryl-substituted succinates. researchgate.net These substituted succinic acids are considered key metabolites and biomarkers for anaerobic hydrocarbon degradation. researchgate.net

This suggests that under anaerobic conditions, microorganisms could potentially degrade 2,5-Furandione, 3-hexyldihydro- by targeting the hexyl side chain. The biodegradability of such compounds is crucial for preventing their accumulation in the environment.

The environmental impact of ASAs is also linked to their application in industries like papermaking. While they are effective sizing agents, their hydrolysis products can contribute to the organic load in wastewater. researchgate.net Toxicological data for specific ASAs like 2,5-Furandione, 3-hexyldihydro- is not widely available, but general safety data sheets for alkenyl succinic anhydrides indicate potential for irritation to the respiratory tract, skin, and eyes. aniq.org.mx

Stability and Reactivity in Complex Matrices

The stability and reactivity of 2,5-Furandione, 3-hexyldihydro- are highly dependent on the surrounding medium or matrix. In industrial applications, such as paper sizing, it exists in a complex environment containing cellulose (B213188) fibers, water, and various other additives.

The primary reaction in paper sizing is the esterification of the hydroxyl groups of cellulose by the anhydride, forming a covalent bond that imparts hydrophobicity to the paper. wikipedia.orgwikipedia.org However, there is ongoing debate about the extent of this covalent bonding versus the role of the hydrolyzed ASA in providing sizing. nih.gov Some studies suggest that the majority of the ASA in sized paper is in its hydrolyzed form. nih.gov

The stability of the ASA emulsion is crucial for its effective distribution and retention on the cellulose fibers. nih.gov Factors such as pH, temperature, and the presence of other chemicals can significantly impact emulsion stability and, consequently, sizing efficiency. nih.gov For instance, ASAs are typically used in neutral to slightly alkaline pH ranges (pH 7-8.5). researchgate.net

In non-aqueous environments, such as in the formulation of lubricants or resins, the stability of 2,5-Furandione, 3-hexyldihydro- would be greater due to the absence of water for hydrolysis. Its reactivity would then be dictated by the presence of other nucleophilic species in the matrix.

Conclusion and Future Research Perspectives

Synthesis and Materials Development Outlook

The synthesis of 2,5-Furandione, 3-hexyldihydro-, also known as 3-hexylsuccinic anhydride (B1165640), typically involves the reaction of maleic anhydride with a C6 alkene, such as 1-hexene (B165129), or through the hydrogenation of 3-hexyl-2,5-furandione. The general principle of producing alkyl succinic anhydrides involves the "ene" reaction between maleic anhydride and an internal or terminal olefin at elevated temperatures. wikipedia.org This process is analogous to the industrial synthesis of alkenyl succinic anhydrides (ASAs), which are widely used in the paper industry. wikipedia.orgresearchcommons.orgnih.gov

The development of novel catalytic systems could enable more efficient and selective synthesis of 2,5-Furandione, 3-hexyldihydro-. For instance, the use of Lewis acids or transition metal catalysts could potentially lower the reaction temperature and improve the yield and purity of the final product. Furthermore, exploring alternative feedstocks to petroleum-based hexene, such as bio-based C6 olefins derived from renewable resources, presents a promising avenue for sustainable production.

In the realm of materials development, 2,5-Furandione, 3-hexyldihydro- holds potential as a versatile building block. Its anhydride functionality allows for reactions with a variety of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. This reactivity is key to its use in the synthesis of new polymers, surfactants, and sizing agents. researchcommons.orgacs.org The hexyl group imparts hydrophobicity, which can be tailored for specific applications, such as in the development of water-repellent coatings and specialty lubricants. wikipedia.org

Future research in materials development should focus on the copolymerization of 2,5-Furandione, 3-hexyldihydro- with other monomers to create polymers with tailored properties. For example, copolymerization with monomers like ethenylbenzene or 1,3-butadiene (B125203) could lead to new classes of thermoplastic elastomers or engineering plastics with unique thermal and mechanical characteristics. epa.govepa.gov

Advancements in Characterization and Computational Approaches

A thorough understanding of the structure-property relationships of 2,5-Furandione, 3-hexyldihydro- is crucial for its effective application. Advanced analytical techniques are indispensable for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure and confirming the position of the hexyl group on the furanone ring. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the anhydride group. Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. nih.govnist.govnist.gov

Computational chemistry offers powerful tools to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of 2,5-Furandione, 3-hexyldihydro-, as well as its reactivity. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, which is particularly relevant for understanding its behavior in polymeric systems or as a surface-active agent. These computational approaches can aid in the rational design of new materials with desired properties.

Future advancements in this area will likely involve the use of high-throughput screening methods, combining automated synthesis with rapid characterization techniques, to explore a wide range of derivatives of 2,5-Furandione, 3-hexyldihydro-. Furthermore, the development of more accurate and efficient computational models will enable a deeper understanding of the reaction mechanisms involved in its synthesis and polymerization.

Unexplored Research Avenues and Interdisciplinary Collaborations

While the potential of 2,5-Furandione, 3-hexyldihydro- is promising, several research avenues remain largely unexplored. One such area is its application in the biomedical field. The anhydride group can react with hydroxyl or amine groups present in biological molecules, suggesting potential for its use in drug delivery systems, bioconjugation, and the development of biocompatible materials.

Another unexplored area is its use as a precursor for the synthesis of fine chemicals. The furanone ring can be opened and further modified to create a variety of functionalized carboxylic acids and other valuable chemical intermediates.

Interdisciplinary collaborations will be key to unlocking the full potential of this compound. Collaboration between organic chemists, polymer scientists, materials engineers, and computational chemists will be essential for designing and synthesizing novel materials based on 2,5-Furandione, 3-hexyldihydro-. Partnerships with industrial sectors, such as the paper, coatings, and specialty chemicals industries, will be crucial for translating laboratory-scale research into practical applications. researchcommons.orgindustrialchemicals.gov.au

Q & A

Q. What are the recommended synthetic routes for 2,5-Furandione, 3-hexyldihydro-?

The compound can be synthesized via alkylation of maleic anhydride derivatives. For example, substituting maleic anhydride with hexyl groups under controlled Friedel-Crafts or nucleophilic acyl substitution conditions. Key parameters include anhydrous environments to prevent hydrolysis and catalysts like Lewis acids (e.g., AlCl₃). Structural analogs, such as 3-decyldihydro-2,5-furandione, suggest similar methodologies involving alkyl halides or alkenes .

Q. How can spectroscopic techniques distinguish 3-hexyldihydro-2,5-furandione from structural isomers?

  • Mass Spectrometry (MS): Characteristic fragmentation patterns (e.g., m/z peaks corresponding to loss of the hexyl group or anhydride ring cleavage) can be compared to reference data for related compounds like 3-methyl-2,5-furandione .
  • NMR: ¹H NMR will show signals for the hexyl chain (δ 0.8–1.5 ppm) and dihydrofuran protons (δ 2.5–3.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–175 ppm) .

Q. What are the critical stability considerations for handling 2,5-Furandione, 3-hexyldihydro-?

The compound is moisture-sensitive due to its anhydride structure. Storage under inert gas (N₂/Ar) and low temperatures (≤4°C) is recommended. Hydrolysis produces succinic acid derivatives, confirmed by FTIR monitoring of carbonyl peaks (1770–1850 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-hexyldihydro-2,5-furandione in polymer synthesis?

The anhydride group undergoes ring-opening polymerization with nucleophiles (e.g., amines, alcohols). For example, in copolymerization with styrene derivatives, the hexyl chain influences solubility and glass transition temperature (Tg). Kinetic studies using DSC or GPC reveal chain-growth mechanisms dependent on initiator type (e.g., radical vs. ionic) .

Q. How can conflicting data on environmental persistence be resolved for this compound?

Discrepancies in biodegradation rates may arise from experimental conditions (e.g., soil type, microbial activity). Standardized OECD 301 tests show moderate persistence (half-life ~30–60 days). Computational models (e.g., EPI Suite) predict a log Kow of ~4.5, correlating with bioaccumulation potential in fatty tissues .

Q. What analytical challenges arise in quantifying trace impurities in 3-hexyldihydro-2,5-furandione?

Impurities like unreacted maleic anhydride or hexyl derivatives require HPLC with UV detection (λ = 210–220 nm) or GC-MS. Method validation should include spike/recovery tests (≥90% accuracy) and limits of detection (LOD < 0.1%) .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₃Calculated
log Kow (n-octanol/water)~4.4 (predicted)EPI Suite
Melting Point0–5°C (analog data)
Polar Surface Area~43 Ų


Table 2: Toxicity Profile (Analog Data)

EndpointResultTest Guideline
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)OECD 423
Skin IrritationMild irritation (rabbit)OECD 404
Aquatic ToxicityEC₅₀ (Daphnia) > 100 mg/LOECD 202

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.